molecular formula C14H22N2O3S B2419569 1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034569-54-3

1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No.: B2419569
CAS No.: 2034569-54-3
M. Wt: 298.4
InChI Key: GQPSGKMYUYSSDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic organic compound characterized by its unique structure, which includes a methoxy group, a thiophene ring, and a tetrahydropyran moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

1-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-10-3-4-13(20-10)12(18-2)9-15-14(17)16-11-5-7-19-8-6-11/h3-4,11-12H,5-9H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPSGKMYUYSSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)NC2CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 2-(5-methylthiophen-2-yl)ethanol, through the reaction of 5-methylthiophene with ethylene oxide under basic conditions.

    Methoxylation: The intermediate is then subjected to methoxylation using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group.

    Urea Formation: The final step involves the reaction of the methoxylated intermediate with tetrahydro-2H-pyran-4-yl isocyanate to form the desired urea derivative. This reaction is typically carried out under mild conditions, such as room temperature, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which may affect the urea moiety or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiophene derivatives, amines.

    Substitution: Halogenated thiophenes, nitrothiophenes.

Scientific Research Applications

Antitumor Activity

Recent studies indicate that compounds containing tetrahydropyran structures exhibit significant antitumor activity. For instance, derivatives of tetrahydro-2H-pyran have been shown to inhibit the ALK5 receptor, which is implicated in cancer progression. Specific derivatives have demonstrated IC50 values in the nanomolar range against various cancer cell lines, suggesting that similar structures may confer antitumor properties to this compound.

Mechanisms of Action:

  • Inhibition of TGF-β Signaling: The compound may interfere with the TGF-β signaling pathway, crucial for cellular processes such as proliferation and differentiation.
  • Cell Cycle Arrest: Related compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Induction of Apoptosis: Similar urea derivatives can trigger apoptotic pathways in tumor cells.

Case Study 1: In Vitro Efficacy

A study evaluated the cytotoxic effects of various tetrahydropyran derivatives, including those structurally related to the target compound. The findings revealed that certain derivatives led to a significant decrease in cell viability across multiple cancer cell lines, supporting the hypothesis that modifications to the urea structure can enhance biological activity.

Case Study 2: In Vivo Studies

In vivo studies using animal models have shown promising results where compounds with similar structural features were administered orally at doses of 30 mg/kg. These studies reported notable tumor growth inhibition without significant toxicity, indicating a favorable therapeutic index.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modulating their function. Pathways involved may include signal transduction pathways where thiophene derivatives are known to play a role.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxy-2-phenylethyl)-3-(tetrahydro-2H-pyran-4-yl)urea: Similar structure but with a phenyl group instead of a thiophene ring.

    1-(2-Methoxy-2-(4-methylphenyl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea: Contains a methylphenyl group instead of a methylthiophene ring.

Uniqueness

1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is unique due to the presence of the 5-methylthiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Biological Activity

The compound 1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H17N1O3S\text{C}_{13}\text{H}_{17}\text{N}_{1}\text{O}_{3}\text{S}

This structure features a urea moiety, which is significant in drug design for its ability to form hydrogen bonds, enhancing binding affinity to biological targets.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of similar urea derivatives against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 2.39±0.10μM2.39\pm 0.10\,\mu M against A549 lung cancer cells and 3.90±0.33μM3.90\pm 0.33\,\mu M against HCT-116 colorectal cancer cells, indicating potent inhibitory activity comparable to established drugs like sorafenib .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell LineIC50 (µM)
Compound AA5492.39 ± 0.10
Compound AHCT-1163.90 ± 0.33
SorafenibA5492.12 ± 0.18
SorafenibHCT-1162.25 ± 0.71

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific signaling pathways critical for cancer cell proliferation. The Raf/MEK/ERK pathway is notably affected by these compounds, leading to reduced cell viability and proliferation in cancer cells .

Molecular docking studies have shown that the urea structure can interact with key residues in target proteins such as BRAF, facilitating the formation of hydrogen bonds that stabilize the interaction and enhance inhibitory effects .

Case Studies

In a comparative study on various diaryl urea derivatives, several compounds were synthesized and evaluated for their biological activity. The results indicated that modifications to the urea moiety significantly influenced the biological profile, suggesting that structural optimization could lead to more effective anticancer agents .

Study Findings

  • Compound Synthesis : Derivatives were synthesized using a molecular hybridization strategy.
  • In Vitro Evaluation : The antiproliferative activities were assessed using the MTT assay across multiple cancer cell lines.
  • Results : Most derivatives exhibited significant activity against selected cancer lines, with some showing selectivity towards certain types of cancer.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea?

  • Methodological Answer : The synthesis typically involves coupling a thiophene-containing precursor with a tetrahydro-2H-pyran-4-yl urea derivative. For example, in analogous urea compounds, the urea linkage is formed via carbodiimide-mediated coupling (e.g., EDCl/HOBt) between an amine and an isocyanate or carbamate intermediate . The thiophene moiety (e.g., 5-methylthiophen-2-yl) is often introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling, while the tetrahydro-2H-pyran ring is synthesized through cyclization of diols or epoxides under acidic conditions . Key steps include purification via column chromatography and characterization using 1H^1 \text{H}/13C^{13} \text{C} NMR and HPLC (>95% purity) .

Q. How is the purity and structural integrity of this compound validated in experimental settings?

  • Methodological Answer : Analytical techniques such as high-resolution mass spectrometry (HRMS) confirm molecular weight, while 1H^1 \text{H} NMR is used to verify substituent integration ratios (e.g., methoxy, thiophene, and pyran protons) . HPLC with UV detection at 254 nm ensures purity (>95%), and differential scanning calorimetry (DSC) may assess crystallinity. Contradictions in spectral data (e.g., unexpected splitting in NMR) should prompt re-examination of synthetic intermediates or stereochemical considerations .

Advanced Research Questions

Q. What strategies address discrepancies in reported biological activity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or compound stability. To resolve this:

Standardize assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (DMSO concentration ≤0.1%).

Assess stability : Perform LC-MS stability studies under physiological conditions (pH 7.4, 37°C) to detect degradation products .

Compare analogs : Evaluate structurally related compounds (e.g., tetrahydro-2H-pyran variants ) to isolate structure-activity relationships (SAR).

Q. How can computational modeling guide the optimization of this compound's pharmacokinetic (PK) properties?

  • Methodological Answer : Molecular dynamics (MD) simulations predict binding affinity to target proteins (e.g., enzymes or receptors), while quantitative structure-property relationship (QSPR) models estimate logP, solubility, and metabolic stability. For instance:
  • LogP optimization : Introduce polar groups (e.g., hydroxyls) on the tetrahydro-2H-pyran ring to reduce hydrophobicity .
  • Metabolic stability : Use CYP450 inhibition assays to identify susceptible sites (e.g., thiophene methyl group) and modify with fluorine or deuterium .

Q. What experimental approaches elucidate the role of the tetrahydro-2H-pyran moiety in target engagement?

  • Methodological Answer :
  • Crystallography : Co-crystallize the compound with its target protein (e.g., kinase or GPCR) to visualize hydrogen bonding between the pyran oxygen and active-site residues.
  • Mutagenesis : Engineer point mutations (e.g., Ala-scanning) in the protein’s binding pocket to assess the pyran ring’s contribution to binding energy .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of pyran-modified analogs to validate SAR .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported for this urea derivative?

  • Methodological Answer : Solubility variations may stem from polymorphic forms or solvent choice. To reconcile

Characterize polymorphs : Use X-ray powder diffraction (XRPD) to identify crystalline forms.

Standardize solvents : Test solubility in biorelevant media (e.g., FaSSIF/FeSSIF) rather than pure DMSO or water.

Apply cheminformatics : Tools like ALOGPS predict solubility based on molecular descriptors (e.g., TPSA, logS) .

Experimental Design Considerations

Q. What in vitro assays are most appropriate for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer :
  • Enzyme inhibition : Use fluorescence-based assays (e.g., FRET) with recombinant enzymes (e.g., kinases) at physiologically relevant ATP concentrations.
  • Cell viability : Employ MTT or resazurin assays in cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination via nonlinear regression .
  • Membrane permeability : Perform Caco-2 monolayer assays to predict intestinal absorption.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.